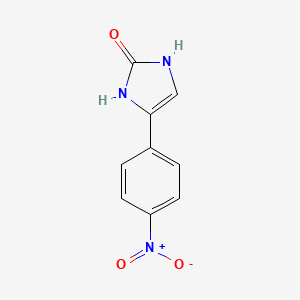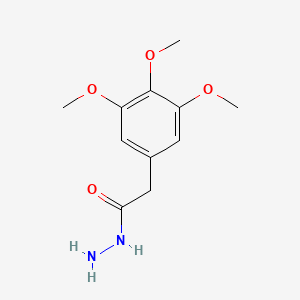![molecular formula C7H6N2O B1316758 Pyrazolo[1,5-a]pyridin-6-ol CAS No. 184473-24-3](/img/structure/B1316758.png)
Pyrazolo[1,5-a]pyridin-6-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrazolo[1,5-a]pyridin-6-ol is a heterocyclic compound containing two nitrogen atoms and an oxygen atom in its pyridine and pyrazole rings, respectively . It has diverse applications in the fields of medicinal chemistry, materials science, and catalysis.
Synthesis Analysis
The synthesis of pyrazolo[3,4-b]pyridine derivatives has been reported in the literature . One method involves the use of amorphous carbon-supported sulfonic acid (AC-SO3H) as a catalyst . This method provided the desired products with moderate to good yields .Molecular Structure Analysis
The molecular structure of Pyrazolo[1,5-a]pyridin-6-ol consists of a pyrazole ring fused with a pyridine ring . The exact structure can be determined using techniques such as NMR and HPLC .Chemical Reactions Analysis
Pyrazolo[1,5-a]pyridin-6-ol can undergo various chemical reactions. For instance, it can participate in cycloaddition reactions with pyridine N-imine . More research is needed to fully understand the range of chemical reactions this compound can undergo .Physical And Chemical Properties Analysis
Pyrazolo[1,5-a]pyridin-6-ol has a molecular weight of 134.14 . It is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density can be determined using standard laboratory techniques .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Insights
Researchers have developed numerous synthetic methods for Pyrazolo[1,5-a]pyridin-6-ol and its derivatives, focusing on enhancing structural diversity and exploring their potential applications. For instance, the synthesis and structure of novel derivatives have been reported, demonstrating the versatility of these compounds in creating functional materials and potential therapeutic agents. The study of these compounds has led to insights into their photophysical properties and their use as scaffolds in drug discovery (Wu et al., 2012).
Medicinal Chemistry Applications
Pyrazolo[1,5-a]pyrimidines, a related class of compounds, have garnered interest for their significant anticancer potential and enzymatic inhibitory activity. These compounds have been explored for their applications in designing new drugs with the pyrazolo[1,5-a]pyrimidine core, highlighting their importance in medicinal chemistry and pharmaceutical research (Arias-Gómez et al., 2021).
Material Science and Photophysical Properties
The exploration of Pyrazolo[1,5-a]pyridin-6-ol derivatives in material science has been driven by their photophysical properties. Research has shown that these compounds can serve as valuable scaffolds for developing fluorescent probes, offering new avenues for sensing and imaging applications. Their structural versatility allows for the synthesis of compounds with tailored photophysical properties, suitable for various applications in material science (Zhang et al., 2018).
Safety And Hazards
Zukünftige Richtungen
Pyrazolo[1,5-a]pyridin-6-ol and its derivatives have shown promise in various fields, particularly in medicinal chemistry . Future research could focus on further exploring its anticancer potential and enzymatic inhibitory activity . Additionally, more studies are needed to fully understand its synthesis, chemical reactions, and mechanism of action .
Eigenschaften
IUPAC Name |
pyrazolo[1,5-a]pyridin-6-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O/c10-7-2-1-6-3-4-8-9(6)5-7/h1-5,10H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUNMXGKVJSSDFN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN2C1=CC=N2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pyrazolo[1,5-a]pyridin-6-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-{[2-(Morpholin-4-yl)ethyl]amino}pyridine-3-carbonitrile](/img/structure/B1316703.png)
![6,7-Dihydro-5H-cyclopenta[B]pyridin-4-amine](/img/structure/B1316710.png)
![6-Fluoro-2-methylbenzo[d]thiazole](/img/structure/B1316711.png)




